4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid
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Overview
Description
4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid is a complex organic compound with the molecular formula C16H12ClN3O6S . This compound contains various functional groups, including a carboxylic acid, a nitro group, and a thioamide group, making it a versatile molecule in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxybenzoic acid to form 4-methoxy-3-nitrobenzoic acid . This intermediate is then subjected to chlorination to introduce the chloro group at the desired position . The final step involves the formation of the thioamide linkage through a reaction with a suitable thioamide reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Introduction of new functional groups in place of the chloro group.
Scientific Research Applications
4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzoic acid: Shares the nitro and methoxy groups but lacks the chloro and thioamide functionalities.
4-Chloro-3-nitrobenzoic acid: Contains the chloro and nitro groups but lacks the methoxy and thioamide functionalities.
4-Chloro-3-methoxybenzoic acid: Contains the chloro and methoxy groups but lacks the nitro and thioamide functionalities.
Uniqueness
4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of chloro, methoxy, nitro, and thioamide groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O6S/c1-26-13-5-3-8(7-12(13)20(24)25)14(21)19-16(27)18-11-6-9(15(22)23)2-4-10(11)17/h2-7H,1H3,(H,22,23)(H2,18,19,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYKUBMIUVUWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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